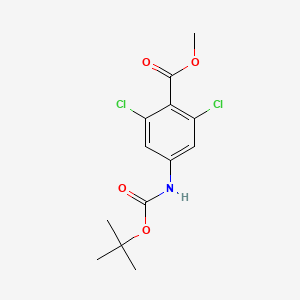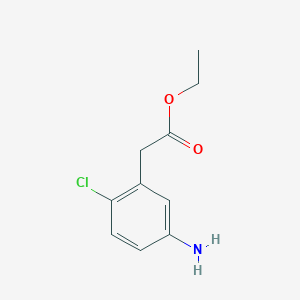
Ethyl 5-amino-2-chlorophenylacetate
概述
描述
Ethyl 5-amino-2-chlorophenylacetate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with an amino group at the 5-position and a chlorine atom at the 2-position
生化分析
Biochemical Properties
Ethyl 5-amino-2-chlorophenylacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme acetylcholinesterase, where this compound acts as an inhibitor. This inhibition affects the breakdown of acetylcholine, a neurotransmitter, thereby influencing neurotransmission. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. In neuronal cells, it can modulate cell signaling pathways by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine. This modulation can impact synaptic transmission and neuronal communication. In liver cells, this compound’s interaction with cytochrome P450 enzymes can influence gene expression and cellular metabolism, potentially affecting the detoxification processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This binding leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound can inhibit cytochrome P450 enzymes by binding to their heme group, affecting their catalytic activity and altering the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light and heat. Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of acetylcholinesterase activity, leading to prolonged cholinergic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects by inhibiting acetylcholinesterase and enhancing cholinergic transmission. At high doses, this compound can cause toxic effects, including neurotoxicity and hepatotoxicity. Animal studies have shown that there is a threshold dose beyond which the adverse effects become significant.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of this compound with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues is also affected by its interaction with plasma proteins, which can modulate its bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. This localization is crucial for its role in modulating metabolic processes and enzyme activity .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 5-amino-2-chlorophenylacetate can be synthesized through several methods. One common approach involves the reaction of 5-amino-2-chlorobenzyl chloride with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Ethyl 5-amino-2-chlorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine may yield a substituted amine derivative, while oxidation may produce a corresponding nitro or hydroxyl derivative.
科学研究应用
Ethyl 5-amino-2-chlorophenylacetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of substituted phenylacetates on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 5-amino-2-chlorophenylacetate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The amino and chloro substituents on the phenyl ring can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity.
相似化合物的比较
Ethyl 5-amino-2-chlorophenylacetate can be compared with other similar compounds, such as:
Ethyl 5-amino-2-bromophenylacetate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 5-amino-2-fluorophenylacetate: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
Ethyl 5-amino-2-methylphenylacetate: Substituted with a methyl group, affecting its steric and electronic properties.
属性
IUPAC Name |
ethyl 2-(5-amino-2-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5H,2,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWURVWIXHUELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
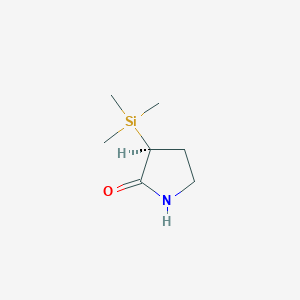

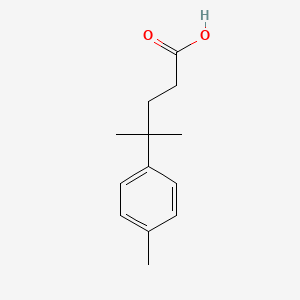

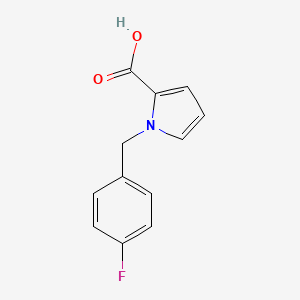
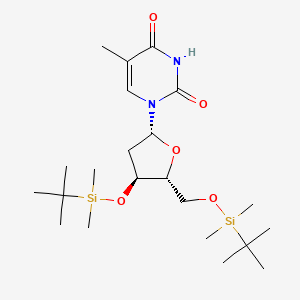
![5-Fluoro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B3135993.png)



![Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate](/img/structure/B3136036.png)

